Ethyl5,5,5-trifluoropent-2-enoate
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Overview
Description
Ethyl 5,5,5-trifluoropent-2-enoate is an organic compound with the molecular formula C7H9F3O2 and a molecular weight of 182.14 g/mol . This compound is characterized by the presence of three fluorine atoms attached to the fifth carbon of a pent-2-enoate ester, making it a fluorinated ester. It is commonly used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 5,5,5-trifluoropent-2-enoate can be synthesized through the reaction of ethyl pent-2-enoate with a fluorinating agent. One common method involves the use of a rhodium catalyst and potassium carbonate in water at ambient temperature. The reaction mixture is then extracted with ethyl acetate, and the organic phase is dried and purified by column chromatography .
Industrial Production Methods: Industrial production of ethyl 5,5,5-trifluoropent-2-enoate typically involves large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5,5,5-trifluoropent-2-enoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of 5,5,5-trifluoropentanoic acid.
Reduction: Formation of 5,5,5-trifluoropentanol.
Substitution: Formation of various substituted pent-2-enoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 5,5,5-trifluoropent-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential effects on biological systems due to the presence of fluorine atoms.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 5,5,5-trifluoropent-2-enoate involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s stability and reactivity, allowing it to participate in specific biochemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Ethyl 5,5,5-trifluoropentanoate: Similar structure but lacks the double bond present in ethyl 5,5,5-trifluoropent-2-enoate.
Methyl 5,5,5-trifluoropent-2-enoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness: Ethyl 5,5,5-trifluoropent-2-enoate is unique due to the presence of both the fluorinated carbon and the double bond in its structure. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Biological Activity
Ethyl 5,5,5-trifluoropent-2-enoate is a fluorinated organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological interactions, and applications in pharmacology, supported by data tables and relevant case studies.
Chemical Structure and Properties
Ethyl 5,5,5-trifluoropent-2-enoate has the molecular formula C7H9O2F3 and a molar mass of approximately 182.14 g/mol. Its structure features a trifluoromethyl group and an alkene, which contribute to its unique chemical properties. The presence of fluorine atoms enhances its stability and reactivity, making it a candidate for various biological applications.
Synthesis Methods
The synthesis of Ethyl 5,5,5-trifluoropent-2-enoate can be achieved through several methods, including:
- Fluorination Reactions : Utilizing fluorinating agents to introduce trifluoromethyl groups.
- Alkene Formation : Employing elimination reactions to create the double bond within the pentenoate structure.
Pharmacological Applications
Ethyl 5,5,5-trifluoropent-2-enoate has been investigated for its role in synthesizing various biologically active compounds. Notably:
- EGFR Inhibitors : It serves as a reagent in the synthesis of epidermal growth factor receptor (EGFR) inhibitors, which are crucial in cancer treatment for patients with oncogenic mutations .
- Nicotinic Acetylcholine Receptor Agonists : The compound is also involved in the preparation of potent agonists for nicotinic acetylcholine receptors, indicating potential applications in neuropharmacology.
Mechanistic Insights
Research suggests that the biological activity of Ethyl 5,5,5-trifluoropent-2-enoate may involve interactions with specific molecular targets within biological systems. The trifluoromethyl group enhances lipophilicity and possibly alters receptor binding affinities compared to non-fluorinated analogs.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique characteristics of Ethyl 5,5,5-trifluoropent-2-enoate relative to structurally similar compounds:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
Ethyl 5,5,5-trifluoropentanoate | Lacks double bond; saturated structure | More stable but less reactive than ethyl 5,5,5-trifluoropent-2-enoate |
Methyl 5,5,5-trifluoropent-2-enoate | Methyl ester group instead of ethyl | Slightly different reactivity due to methyl versus ethyl group |
Ethyl 4,4,4-trifluorobutyrate | Different carbon chain length | Variation in properties due to structural differences |
Case Studies and Research Findings
Recent studies have demonstrated the biological implications of Ethyl 5,5,5-trifluoropent-2-enoate:
- In Vitro Studies : In vitro assays have shown that derivatives of this compound exhibit significant activity against cancer cell lines. For example, compounds synthesized from Ethyl 5,5,5-trifluoropent-2-enoate have been tested for their ability to inhibit cell proliferation in various tumor models.
- Structure–Activity Relationship (SAR) : SAR studies indicate that modifications to the trifluoromethyl group can significantly impact the compound's biological activity and selectivity towards specific receptors.
- Toxicological Assessments : Preliminary toxicological evaluations suggest that while Ethyl 5,5,5-trifluoropent-2-enoate shows promise as a therapeutic agent, further studies are required to fully understand its safety profile and potential side effects.
Properties
Molecular Formula |
C7H9F3O2 |
---|---|
Molecular Weight |
182.14 g/mol |
IUPAC Name |
ethyl 5,5,5-trifluoropent-2-enoate |
InChI |
InChI=1S/C7H9F3O2/c1-2-12-6(11)4-3-5-7(8,9)10/h3-4H,2,5H2,1H3 |
InChI Key |
OSBSWFYMPMCZIA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CCC(F)(F)F |
Origin of Product |
United States |
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